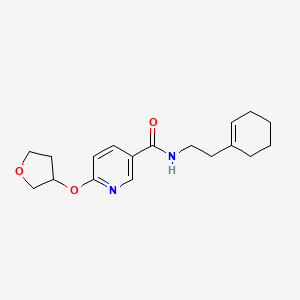
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as CHEB-NIC and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of CHEB-NIC is not fully understood. However, it has been shown to modulate various signaling pathways involved in cancer growth and neuroprotection. In cancer cells, CHEB-NIC has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurons, CHEB-NIC has been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
CHEB-NIC has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurons, it has been shown to reduce inflammation and oxidative stress, which are two factors that contribute to neurodegenerative diseases. CHEB-NIC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHEB-NIC in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a safe compound to use in experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target the pathways involved in its activity.
Orientations Futures
There are several future directions for research on CHEB-NIC. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential application in combination with chemotherapy drugs for cancer treatment. Further research is needed to fully understand the mechanism of action of CHEB-NIC and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of CHEB-NIC involves the reaction of 2-cyclohex-1-en-1-amine with 6-bromo-nicotinic acid, followed by the addition of tetrahydrofuran-3-ol and triethylamine. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of CHEB-NIC with high purity.
Applications De Recherche Scientifique
CHEB-NIC has been studied for its potential applications in various areas of medicine, including cancer treatment and neuroprotection. In cancer treatment, CHEB-NIC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
In neuroprotection, CHEB-NIC has been shown to have a protective effect on neurons in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress in the brain, which are two factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)15-6-7-17(20-12-15)23-16-9-11-22-13-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBHUZFOFMTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2799763.png)
![2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine](/img/structure/B2799764.png)
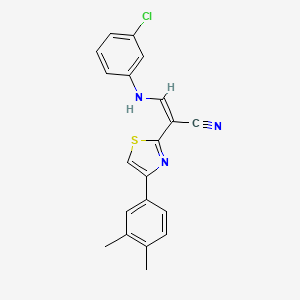
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide](/img/structure/B2799766.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2799767.png)

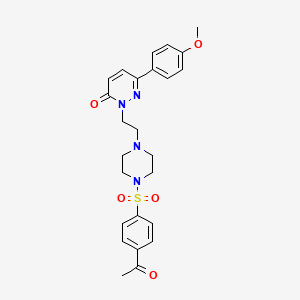
![Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2799774.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B2799776.png)
![6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799779.png)
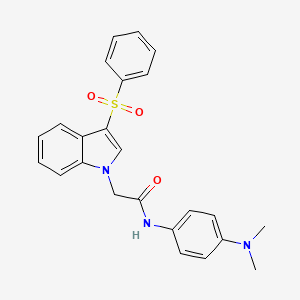
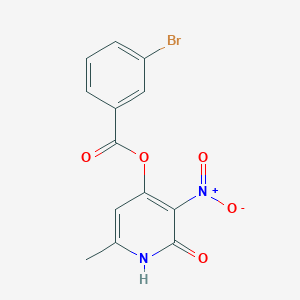
![1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2799784.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2799785.png)